molecular formula C14H11ClN2O2 B14802953 N-[(E)-(2-chlorophenyl)methylidene]-2-methyl-4-nitroaniline

N-[(E)-(2-chlorophenyl)methylidene]-2-methyl-4-nitroaniline

Cat. No.: B14802953
M. Wt: 274.70 g/mol
InChI Key: PAENTZHCTRLMKA-UHFFFAOYSA-N
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Description

N-(2-chlorobenzylidene)-2-methyl-4-nitroaniline is a Schiff base compound, characterized by the presence of a C=N bond formed by the condensation of an aromatic aldehyde and an aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzylidene)-2-methyl-4-nitroaniline typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-methyl-4-nitroaniline. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, eco-friendly methods, such as using water as a solvent and employing green chemistry principles, are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzylidene)-2-methyl-4-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-(2-chlorobenzylidene)-2-methyl-4-aminoaniline.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro and chloro derivatives.

    Reduction: Formation of N-(2-chlorobenzylidene)-2-methyl-4-aminoaniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorobenzylidene)-2-methyl-4-nitroaniline has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and magnetic properties.

    Biology: Investigated for its antimicrobial and antifungal activities, making it a potential candidate for developing new pharmaceuticals.

    Medicine: Studied for its potential anticancer properties, as it can induce apoptosis in cancer cells.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzylidene)-2-methyl-4-nitroaniline involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, altering their function and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound can induce apoptosis by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzylidene)-2,4-dichloroaniline
  • N-(2-chlorobenzylidene)-4-methylbenzohydrazide
  • 2-cyano-N-(2-chlorobenzylidene)acetohydrazide

Uniqueness

N-(2-chlorobenzylidene)-2-methyl-4-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and chloro groups enhances its reactivity and potential applications in various fields. Additionally, its Schiff base structure allows for versatile coordination with metal ions, making it valuable in coordination chemistry.

Properties

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(2-methyl-4-nitrophenyl)methanimine

InChI

InChI=1S/C14H11ClN2O2/c1-10-8-12(17(18)19)6-7-14(10)16-9-11-4-2-3-5-13(11)15/h2-9H,1H3

InChI Key

PAENTZHCTRLMKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC=CC=C2Cl

Origin of Product

United States

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